Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester
CAS No.:
Cat. No.: VC18639272
Molecular Formula: C14H18N2O6
Molecular Weight: 310.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O6 |
|---|---|
| Molecular Weight | 310.30 g/mol |
| IUPAC Name | 3-O-tert-butyl 1-O-methyl 2-amino-2-(2-nitrophenyl)propanedioate |
| Standard InChI | InChI=1S/C14H18N2O6/c1-13(2,3)22-12(18)14(15,11(17)21-4)9-7-5-6-8-10(9)16(19)20/h5-8H,15H2,1-4H3 |
| Standard InChI Key | DAJCGQKPUSINHQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(C1=CC=CC=C1[N+](=O)[O-])(C(=O)OC)N |
Introduction
Structural and Functional Characteristics
Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester (C₁₄H₁₈N₂O₆) features a central α-carbon bearing both the Boc-protected amino group and the 2-nitrophenyl moiety. The Boc group (tert-butoxycarbonyl) shields the amine during synthetic steps, while the methyl ester stabilizes the carboxylic acid. The 2-nitrophenyl group introduces steric and electronic effects, influencing reactivity and downstream applications .
Key structural attributes:
-
Boc group: Provides acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
-
Methyl ester: Enhances solubility in organic solvents and prevents unwanted side reactions at the carboxylate .
-
2-Nitrophenyl substituent: Imparts electron-withdrawing effects, altering electronic density and facilitating reduction to aminophenyl derivatives .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester parallels methods for analogous Boc-protected nitroaryl amino acid esters . A representative pathway involves:
-
Formation of the α-hydroxy acid ester: Starting from 2-nitrophenylacetic acid, esterification with methanol yields methyl 2-(2-nitrophenyl)acetate.
-
Conversion to triflate ester: Treatment with trifluoromethanesulfonic anhydride generates the reactive triflate intermediate, methyl 2-(trifluoromethanesulfonyloxy)-2-(2-nitrophenyl)acetate .
-
Nucleophilic displacement: Reaction with Boc-protected amines (e.g., Boc-ammonia) via an SN2 mechanism inverts configuration at the α-carbon, producing the target compound .
Example reaction conditions:
-
Triflate formation: 0°C, dichloromethane, 2 hours (yield: 85–90%) .
-
Displacement: Boc-ammonia, DIPEA, DMF, 24 hours (yield: 70–75%) .
Stereochemical Considerations
Chiral synthesis is achievable using enantiopure α-hydroxy acid precursors. For instance, (R)- or (S)-configured starting materials yield corresponding Boc-amino esters with >90% enantiomeric excess (ee), as confirmed by chiral HPLC or NMR analysis with chiral shift reagents .
Physicochemical Properties
Data extrapolated from structurally similar compounds (e.g., N-Boc-4-nitro-L-phenylalanine methyl ester ) suggest the following properties:
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
-
¹³C NMR (CDCl₃):
Infrared (IR) Spectroscopy
-
Strong absorption at ~1740 cm⁻¹ (ester C=O stretch)
-
Bands at ~1680 cm⁻¹ (Boc carbonyl) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The compound serves as a rigid amino acid analog in peptide chains, restricting backbone flexibility to study structure-activity relationships. For example, incorporation into dipeptides via HATU-mediated coupling yields analogs with enhanced proteolytic stability .
Nitro Reduction and Functionalization
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling subsequent acylation or alkylation. This transformation is pivotal for synthesizing aminophenyl derivatives used in kinase inhibitor development .
Solid-Phase Synthesis
The methyl ester is hydrolyzed to the carboxylic acid for immobilization on resin, facilitating iterative Boc-SPPS (solid-phase peptide synthesis) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume